molecular formula C27H38O4 B14632065 4-(Heptyloxy)phenyl 4-(heptyloxy)benzoate CAS No. 53267-27-9

4-(Heptyloxy)phenyl 4-(heptyloxy)benzoate

Katalognummer: B14632065
CAS-Nummer: 53267-27-9
Molekulargewicht: 426.6 g/mol
InChI-Schlüssel: TXVKGDFCALVILQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Heptyloxy)phenyl 4-(heptyloxy)benzoate is a chemical compound with the molecular formula C34H42O6 and a molecular weight of 546.71 g/mol . This compound is known for its unique structure, which includes two heptyloxy groups attached to a phenyl and benzoate moiety. It is often used in research and industrial applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptyloxy)phenyl 4-(heptyloxy)benzoate typically involves the esterification of 4-(heptyloxy)benzoic acid with 4-(heptyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane at a controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Heptyloxy)phenyl 4-(heptyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-(Heptyloxy)phenyl 4-(heptyloxy)benzoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Heptyloxy)phenyl 4-(heptyloxy)benzoate is primarily related to its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate
  • 4-(Octyloxy)phenyl 4-(octyloxy)benzoate
  • 4-(Decyloxy)phenyl 4-(decyloxy)benzoate

Uniqueness

4-(Heptyloxy)phenyl 4-(heptyloxy)benzoate is unique due to its specific heptyloxy groups, which impart distinct physical and chemical properties compared to its analogs. These properties can influence the compound’s solubility, melting point, and reactivity, making it suitable for specialized applications in materials science and pharmaceuticals.

Eigenschaften

CAS-Nummer

53267-27-9

Molekularformel

C27H38O4

Molekulargewicht

426.6 g/mol

IUPAC-Name

(4-heptoxyphenyl) 4-heptoxybenzoate

InChI

InChI=1S/C27H38O4/c1-3-5-7-9-11-21-29-24-15-13-23(14-16-24)27(28)31-26-19-17-25(18-20-26)30-22-12-10-8-6-4-2/h13-20H,3-12,21-22H2,1-2H3

InChI-Schlüssel

TXVKGDFCALVILQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.